Cas no 1076-98-8 (1,4-Benzenedicarbothioicacid)

1,4-Benzenedicarbothioicacid structure
Nome do Produto:1,4-Benzenedicarbothioicacid
1,4-Benzenedicarbothioicacid Propriedades químicas e físicas
Nomes e Identificadores
-
- 1,4-Benzenedicarbothioicacid
- benzene-1,4-dicarbothioic S-acid
- DITHIOL TEREPHTHALIC ACID
- DITHIOTEREPHTHALIC ACID
- 1,4-Dithioterephthalic acid
- 1,4-Dithio-terephthalsaeure
- Dithioloterephthalic acid
- Dithiolterephthalsaeure
- dithioterephtalic acid
- EINECS 214-069-1
- Terephthalic acid,1,4-dithio
- 1,4-dithio-terephthalicaci
- 1,4-Benzenebiscarbothioic acid
- Benzene-1,4-biscarbothioic acid
- 1,4-Benzenebis(carbothioic acid)
- Benzene-1,4-bis(thiocarboxylic acid)
- Terephthalic acid,4-dithio-
- NSC 38771
- UNII-1G6FKY7GIP
- Benzene-1,4-bis(carbothioicO,O-acid)
- DITHIOTEREPHTHALICACID
- SCHEMBL1178638
- AKOS006272039
- NS00023474
- 1,4-Benzenedicarbothioic acid
- Dithiolterephthalic acid
- NSC-38771
- 4-09-00-03338 (Beilstein Handbook Reference)
- Terephthalic acid, 1,4-dithio-
- 1076-98-8
- Benzene-1,4-bis(carbothioic O,O-acid)
- DTXSID3061475
- BRN 0776254
- 1G6FKY7GIP
- benzene-1,4-bis(carbothioic) S,S-acid
- NSC38771
-
- Inchi: InChI=1S/C8H6O2S2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h1-4H,(H,9,11)(H,10,12)
- Chave InChI: ZMOOAVPSGXARRF-UHFFFAOYSA-N
- SMILES: C1(C(=S)O)C=CC(C(=S)O)=CC=1
Propriedades Computadas
- Massa Exacta: 197.98100
- Massa monoisotópica: 197.981
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 2
- Complexidade: 173
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Tautomeros: 3
- XLogP3: nothing
- Carga de Superfície: 0
- Superfície polar topológica: 36.1A^2
Propriedades Experimentais
- Densidade: 1.4729 (rough estimate)
- Ponto de Fusão: Not available
- Ponto de ebulição: 305.59°C (rough estimate)
- Ponto de Flash: 174.9ºC
- Índice de Refracção: 1.5200 (estimate)
- PSA: 111.74000
- LogP: 1.82660
- Pressão de vapor: 0.0±0.8 mmHg at 25°C
1,4-Benzenedicarbothioicacid Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Declaração de Advertência:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Termo de segurança:x."> Poison by intravenous route. When heated to decomposition it emits toxic fumes of SOx.
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,4-Benzenedicarbothioicacid Dados aduaneiros
- CÓDIGO SH:2930909090
- Dados aduaneiros:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
1,4-Benzenedicarbothioicacid Literatura Relacionada
-
Malcolm H. Chisholm,Nathan J. Patmore Dalton Trans. 2006 3164
-
2. Electron spin resonance studies of reduction by solvated electrons in liquid ammonia. Part III. Aromatic carboxylic acidsA. R. Buick,T. J. Kemp,G. T. Neal,T. J. Stone J. Chem. Soc. A 1970 2227
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